molecular formula C7H5BClF3O2 B1591277 3-Chloro-5-(trifluoromethyl)phenylboronic acid CAS No. 1160561-31-8

3-Chloro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1591277
CAS No.: 1160561-31-8
M. Wt: 224.37 g/mol
InChI Key: VRZOZHNVFRLIPB-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-5-(trifluoromethyl)phenylboronic acid are the chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The interaction of this compound with its targets involves two main processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . On the other hand, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the Suzuki-Miyaura cross-coupling reactions . These reactions are part of the broader carbon–carbon bond-forming reactions, which are crucial for the synthesis of various organic compounds . The downstream effects of these pathways include the formation of biologically active molecules .

Pharmacokinetics

The compound’s success in the suzuki–miyaura coupling reaction suggests that it has a relatively stable structure, which could potentially influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reactions . Through these reactions, the compound contributes to the formation of new carbon–carbon bonds, leading to the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of 3-Chloro-5-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Trimethyl borate, hydrochloric acid for hydrolysis

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Grignard reactions followed by boronation and hydrolysis. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)phenylboronic acid primarily undergoes:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The chlorine and trifluoromethyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Catalysts: Palladium(0) or Palladium(II) complexes

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), toluene, ethanol

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation of the boronic acid group

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of boron-containing biomolecules for therapeutic applications.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-Chloro-4-(trifluoromethyl)phenylboronic acid

Uniqueness

3-Chloro-5-(trifluoromethyl)phenylboronic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZOZHNVFRLIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590376
Record name [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160561-31-8
Record name [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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